molecular formula C17H18F2N2OS B2577224 2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097858-48-3

2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide

Cat. No.: B2577224
CAS No.: 2097858-48-3
M. Wt: 336.4
InChI Key: KKNBXEMGJCWCBB-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is a complex organic compound that features a combination of fluorinated aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiophene moiety, and the attachment of the difluorophenyl group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-difluorophenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide is unique due to its combination of fluorinated aromatic rings and heterocyclic structures, which may confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2OS/c18-14-2-1-13(16(19)8-14)7-17(22)20-15-3-5-21(10-15)9-12-4-6-23-11-12/h1-2,4,6,8,11,15H,3,5,7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNBXEMGJCWCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=C(C=C(C=C2)F)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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